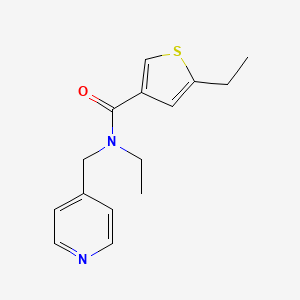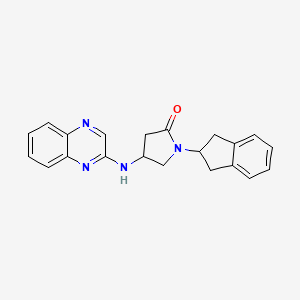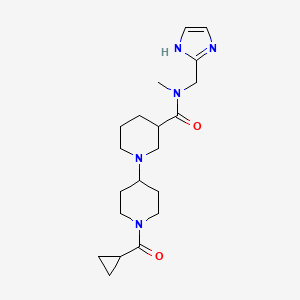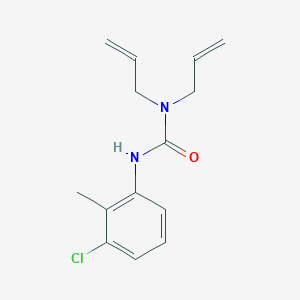![molecular formula C26H24O6 B5348895 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-methoxybenzoate](/img/structure/B5348895.png)
2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-methoxybenzoate, also known as DMAPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPMA is a derivative of benzophenone and has been synthesized using various methods.
作用機序
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-methoxybenzoate is not fully understood. However, it is believed to act as a photosensitizer, which absorbs light energy and transfers it to other molecules, leading to the generation of reactive oxygen species (ROS). ROS can cause oxidative damage to cells and tissues, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can induce cell death in various cancer cell lines, including breast cancer and lung cancer. It has also been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vivo studies have shown that this compound can reduce tumor growth in mice.
実験室実験の利点と制限
2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-methoxybenzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, this compound has some limitations. It is highly toxic and can cause skin and eye irritation. It is also expensive compared to other photosensitizers.
将来の方向性
2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-methoxybenzoate has great potential for future research. One future direction is the development of new conjugated polymers and organic electronic devices using this compound as a building block. Another direction is the synthesis of new metal-organic frameworks with improved properties for gas storage, separation, and catalysis. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in cancer treatment and antibacterial therapy.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been used as a building block for the synthesis of conjugated polymers and metal-organic frameworks. This compound has shown promise in the development of organic electronic devices, cancer treatment, and antibacterial therapy. However, further studies are needed to fully understand its mechanism of action and potential applications in these fields.
合成法
2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-methoxybenzoate can be synthesized using different methods, including the Knoevenagel reaction, Friedel-Crafts acylation, and Sonogashira coupling. The Knoevenagel reaction involves the reaction of benzophenone with 3-(3,4-dimethoxyphenyl)acrylic acid in the presence of a base such as piperidine. Friedel-Crafts acylation involves the reaction of benzoyl chloride with 3-(3,4-dimethoxyphenyl)acryloyl chloride in the presence of a catalyst such as aluminum chloride. Sonogashira coupling involves the reaction of 2-methoxybenzoyl chloride with 4-methylphenylacetylene in the presence of a catalyst such as copper iodide.
科学的研究の応用
2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-methoxybenzoate has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and photovoltaics. It has been used as a building block for the synthesis of conjugated polymers, which have shown promising results in the development of organic electronic devices such as solar cells and light-emitting diodes. This compound has also been used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis.
特性
IUPAC Name |
[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-methylphenyl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O6/c1-17-9-13-23(32-26(28)19-7-5-6-8-22(19)29-2)20(15-17)21(27)12-10-18-11-14-24(30-3)25(16-18)31-4/h5-16H,1-4H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVNMIICLWMPFS-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2OC)C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2OC)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tert-butyl)-2-(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)butanamide](/img/structure/B5348829.png)
![5-(hydroxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-2-furamide](/img/structure/B5348833.png)
![8-[3-(2-chlorophenyl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5348838.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348847.png)
![1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone](/img/structure/B5348854.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5348866.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348867.png)
![N-isopropyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5348880.png)
![ethyl 4-{2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acryloyl}-1-piperazinecarboxylate](/img/structure/B5348884.png)
![2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5348887.png)
